molecular formula C15H12ClNO5 B4443807 dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B4443807
M. Wt: 321.71 g/mol
InChI Key: WPVOAMTWFHCREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate, also known as Clocinizine, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the family of pyridinecarboxylic acid derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it is believed to work by inhibiting the production of certain enzymes that are involved in the inflammatory response. This, in turn, helps to reduce inflammation and prevent the formation of blood clots.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of certain cytokines that are involved in the inflammatory response. It has also been found to inhibit the production of certain enzymes that are involved in the formation of blood clots. Additionally, it has been shown to have a positive effect on blood circulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its ability to reduce inflammation and prevent the formation of blood clots. This makes it an ideal compound for studying the effects of inflammation and thrombosis on various biological systems. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in the appropriate concentrations to avoid any adverse effects.

Future Directions

There are several future directions for research involving dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate. One of the most promising areas of study is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, it may be possible to develop new drugs based on the structure of this compound that exhibit even greater anti-inflammatory and anti-thrombotic effects. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects.

Scientific Research Applications

Dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-allergic, and anti-thrombotic effects. It has also been found to have a positive effect on blood circulation and can help prevent blood clots.

Properties

IUPAC Name

dimethyl 1-(2-chlorophenyl)-4-oxopyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO5/c1-21-14(19)9-7-17(12-6-4-3-5-11(12)16)8-10(13(9)18)15(20)22-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVOAMTWFHCREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1=O)C(=O)OC)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydro-3,5-pyridinedicarboxylate

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